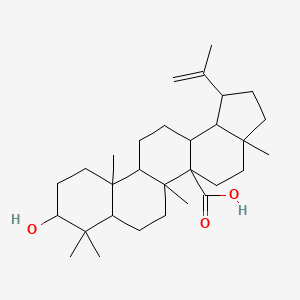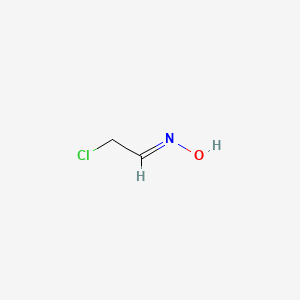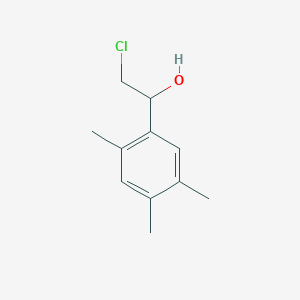![molecular formula C12H19N5O4 B12106421 2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-His-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a solid resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like H-Ala-His-Ala-OH often employs automated SPPS systems, which allow for high-throughput synthesis and scalability. Advances in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .
化学反応の分析
Types of Reactions
H-Ala-His-Ala-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: The imidazole ring of histidine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of modified peptides.
Substitution: Alkylated histidine derivatives.
科学的研究の応用
H-Ala-His-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and interactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and metal ion chelation.
Industry: Utilized in the development of biomaterials and drug delivery systems.
作用機序
The mechanism of action of H-Ala-His-Ala-OH involves its ability to interact with metal ions and reactive oxygen species (ROS). The histidine residue plays a crucial role in binding metal ions, which can modulate the activity of metalloenzymes and reduce oxidative stress. This interaction is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where metal ion dysregulation and oxidative stress are implicated .
類似化合物との比較
Similar Compounds
H-Ala-His-OH: A dipeptide with similar metal ion binding properties but lacking the additional alanine residue.
H-Gly-His-OH: Another dipeptide with glycine instead of alanine, affecting its structural and functional properties.
H-Ala-His-Ala-NH2: An amidated version of H-Ala-His-Ala-OH with different stability and bioactivity.
Uniqueness
H-Ala-His-Ala-OH is unique due to its specific sequence, which provides a balance of hydrophobic (alanine) and hydrophilic (histidine) residues. This balance enhances its solubility and interaction with biological targets, making it a versatile compound for various applications .
特性
分子式 |
C12H19N5O4 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H19N5O4/c1-6(13)10(18)17-9(3-8-4-14-5-15-8)11(19)16-7(2)12(20)21/h4-7,9H,3,13H2,1-2H3,(H,14,15)(H,16,19)(H,17,18)(H,20,21) |
InChIキー |
JDIQCVUDDFENPU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)




![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)
![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)



![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
